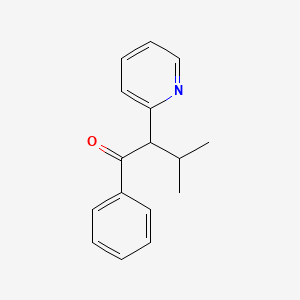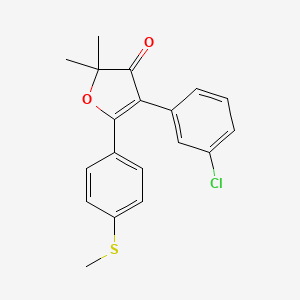
tert-Butyl (S)-3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate is a compound that features a tert-butyl ester group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . This reaction is carried out under mild conditions, making it suitable for sensitive substrates.
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and sodium cyanide (NaCN) can be employed.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, such as azides or nitriles.
Scientific Research Applications
tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate involves its conversion to active metabolites. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The pyrrolidine ring can interact with biological targets, such as enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate
- tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]butanoate
Uniqueness
tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the tert-butyl ester group provides steric hindrance, making it less susceptible to hydrolysis compared to other esters .
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propanoate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)6-8-13-7-4-5-10(13)9-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1 |
InChI Key |
IIGSCRGWORLZPO-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CCN1CCC[C@H]1CO |
Canonical SMILES |
CC(C)(C)OC(=O)CCN1CCCC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


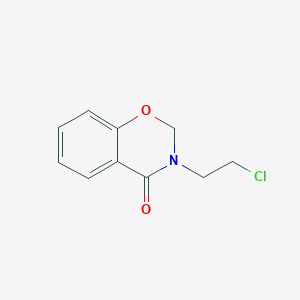
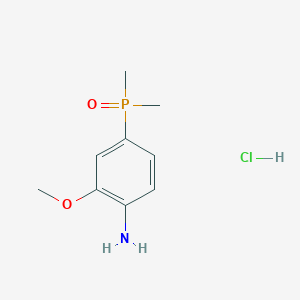
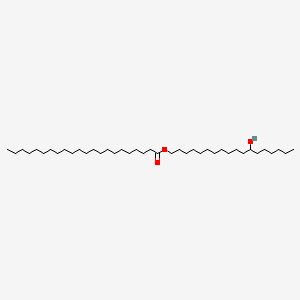
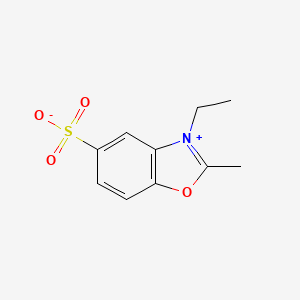
![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13979904.png)
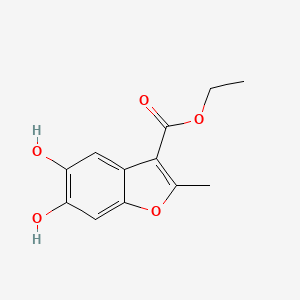
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[3,2-b]pyridine](/img/structure/B13979912.png)
![4-[[2-(1,1-Dimethylethyl)-1H-benzimidazol-1-yl]methyl]benzoic acid](/img/structure/B13979915.png)
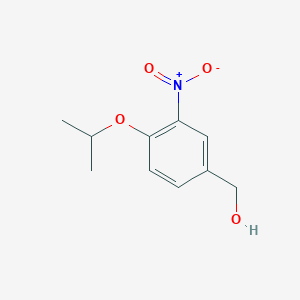
![7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13979923.png)
![1-(4-Fluorophenyl)-2-[4-(methanesulfinyl)phenyl]ethan-1-one](/img/structure/B13979927.png)
